EE is commercially produced through the ethoxylation process, where ethylene oxide (EtO) reacts with ethanol (EtOH) [1]. This reaction adds ethoxy groups (CH2CH2O) to the ethanol molecule, resulting in the formation of EE.
EE's chemical formula is C6H14O3. Its structure consists of a central ethanol backbone (CH3CH2OH) with two ethoxy groups (CH2CH2O) attached to the central carbon atom. This structure contributes to its amphiphilic nature, meaning it has both polar (hydroxyl group) and non-polar (ether groups) regions, allowing it to dissolve a wide range of polar and non-polar compounds [1].
The presence of two ether groups makes EE more lipophilic (fat-loving) compared to ethanol. This property influences its solubility and potential biological interactions [1].
The primary reaction for EE production is the ethoxylation of ethanol:
CH3CH2OH + 2 C2H4O → CH3CH2OCH2CH2OCH2CH2OH (EE) [1]
Under extreme heat or in the presence of strong acids or bases, EE can decompose to form various products, including ethanol, ethylene glycol, and acetaldehyde. The specific products depend on the decomposition conditions [3].
Acute Toxic;Irritant